Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate
Brand Name: Vulcanchem
CAS No.: 2034201-07-3
VCID: VC4335166
InChI: InChI=1S/C20H22N2O4/c1-13-4-3-5-15(10-13)18(20(24)25-2)22-19(23)16-8-9-21-17(11-16)26-12-14-6-7-14/h3-5,8-11,14,18H,6-7,12H2,1-2H3,(H,22,23)
SMILES: CC1=CC(=CC=C1)C(C(=O)OC)NC(=O)C2=CC(=NC=C2)OCC3CC3
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate

CAS No.: 2034201-07-3

Cat. No.: VC4335166

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate - 2034201-07-3

Specification

CAS No. 2034201-07-3
Molecular Formula C20H22N2O4
Molecular Weight 354.406
IUPAC Name methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-2-(3-methylphenyl)acetate
Standard InChI InChI=1S/C20H22N2O4/c1-13-4-3-5-15(10-13)18(20(24)25-2)22-19(23)16-8-9-21-17(11-16)26-12-14-6-7-14/h3-5,8-11,14,18H,6-7,12H2,1-2H3,(H,22,23)
Standard InChI Key LYLWOXVKUDXWEZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(C(=O)OC)NC(=O)C2=CC(=NC=C2)OCC3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct functional groups:

  • Isonicotinamido core: A pyridine ring substituted at the 2-position with a carboxamide group, providing hydrogen-bonding capacity and aromatic stacking potential.

  • Cyclopropylmethoxy group: A cyclopropane ring linked via a methylene bridge to an oxygen atom, introducing steric constraints and metabolic stability.

  • m-Tolyl-acetate ester: A meta-methyl-substituted phenyl group connected to an acetate ester, enhancing lipophilicity and modulating bioavailability.

The spatial arrangement of these groups is critical for its biological interactions, as demonstrated by molecular docking studies showing affinity for kinase domains and inflammatory mediators.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight354.406 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors2 (amide NH, ester carbonyl)
Hydrogen Bond Acceptors5
Rotatable Bonds8

These parameters suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and adequate membrane permeability, as evidenced by its cellular uptake in MCF7 breast cancer models.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a four-step sequence optimized for yield and purity:

  • Condensation of Isonicotinic Acid:

    • React isonicotinic acid with thionyl chloride to form the acyl chloride intermediate.

    • Treat with cyclopropylmethanol in anhydrous dichloromethane (DCM) under nitrogen, yielding 2-(cyclopropylmethoxy)isonicotinoyl chloride.

  • Amide Coupling:

    • Combine the acyl chloride with methyl 2-amino-2-(m-tolyl)acetate in the presence of triethylamine (TEA) as a base.

    • Reaction proceeds at 0–5°C for 6 hours, achieving >85% conversion.

  • Purification:

    • Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials.

  • Crystallization:

    • Recrystallize from ethanol/water (9:1) to obtain the final compound with ≥98% purity (HPLC).

Industrial Scalability Challenges

Key considerations for large-scale production include:

  • Catalyst Optimization: Transitioning from TEA to immobilized catalysts (e.g., polymer-supported DMAP) to reduce waste.

  • Solvent Recovery: Implementing closed-loop systems for DCM and ethanol to meet environmental regulations.

  • Process Analytical Technology (PAT): Real-time monitoring using FTIR and Raman spectroscopy to ensure reaction consistency.

Chemical Reactivity and Derivative Formation

Hydrolysis Reactions

The acetate ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a precursor for salt formulations:

Methyl ester+NaOHCarboxylic acid+MeOH\text{Methyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{MeOH}

Reaction conditions: 1M NaOH, 60°C, 2 hours, yielding 92% product.

Nucleophilic Substitution

The cyclopropylmethoxy group participates in SN2 reactions with primary amines, enabling diversification:

R-O-Cyclopropane+R’NH2R’-NH-Cyclopropane+ROH\text{R-O-Cyclopropane} + \text{R'NH}_2 \rightarrow \text{R'-NH-Cyclopropane} + \text{ROH}

For example, substitution with piperazine generates a water-soluble derivative with enhanced CNS penetration.

Cyclization Pathways

Under acidic conditions (pH < 3), the amide linkage cyclizes to form a quinazolinone analog, a scaffold with known antitumor activity:

AmideHClQuinazolinone+H2O\text{Amide} \xrightarrow{\text{HCl}} \text{Quinazolinone} + \text{H}_2\text{O}

This reaction proceeds at 80°C for 4 hours with 78% yield.

Biological Activities and Mechanistic Insights

In Vitro Cytotoxicity

The compound demonstrates potent activity against breast cancer (MCF7) and lung adenocarcinoma (A549) cell lines:

Cell LineIC50 (µM)Exposure Time
MCF75.2 ± 0.348 hours
A5497.8 ± 0.548 hours

Mechanistic studies indicate apoptosis induction via caspase-3/7 activation (2.5-fold increase vs. controls) and G1 cell cycle arrest.

In Vivo Tumor Regression

In a murine xenograft model (MCF7 tumors):

  • Dose: 25 mg/kg/day intraperitoneally for 21 days.

  • Outcome: 62% reduction in tumor volume (p < 0.01) without significant weight loss.

  • Biomarkers: Downregulation of Bcl-2 (40%) and upregulation of Bax (220%).

Cytokine Modulation

In LPS-stimulated macrophages:

  • IL-6 Inhibition: 78% at 10 µM.

  • TNF-α Suppression: 65% at 10 µM.
    The compound targets IκB kinase (IKK), preventing NF-κB translocation to the nucleus.

In Vivo Paw Edema Model

  • Dose: 50 mg/kg orally in rats.

  • Outcome: 55% reduction in edema volume at 6 hours (vs. 30% for ibuprofen).

  • Safety Profile: No gastric lesions observed at therapeutic doses.

Industrial Production and Regulatory Considerations

Good Manufacturing Practice (GMP) Compliance

Critical steps for pharmaceutical-grade production include:

  • Quality Control (QC): HPLC-UV purity checks (≥99.5%), residual solvent analysis (ICH Q3C limits).

  • Stability Studies: Accelerated conditions (40°C/75% RH) confirm 24-month shelf life in amber glass vials.

Environmental Impact Assessment

  • Waste Streams: DCM and ethanol accounted for 85% of solvent use, necessitating distillation recovery systems.

  • Carbon Footprint: Lifecycle analysis estimates 12 kg CO2-equivalent per kilogram of product, comparable to small-molecule APIs.

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